9R-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
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Overview
Description
9R-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester: is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells . This compound is an intermediate in the synthesis of Gibberellin A72, which is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9R-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves multiple steps, including the hydroxylation and acetylation of precursor molecules. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 9R-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Scientific Research Applications
Chemistry: In chemistry, 9R-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester is used as an intermediate in the synthesis of other complex molecules .
Biology: In biology, this compound is used to study the effects of plant hormones on cell growth and development .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic applications, including their role in promoting tissue regeneration and healing .
Industry: In industry, this compound is used in the production of agricultural chemicals that enhance crop yield and quality .
Mechanism of Action
The mechanism of action of 9R-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves its interaction with specific molecular targets in plant cells, leading to the activation of signaling pathways that promote cell growth and elongation . The compound binds to gibberellin receptors, triggering a cascade of events that result in the expression of growth-related genes .
Comparison with Similar Compounds
- Gibberellic Acid
- Gibberellin A72
- 9-Keto Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
Uniqueness: What sets 9R-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester apart from similar compounds is its specific hydroxylation and acetylation pattern, which gives it unique biological activities and makes it a valuable intermediate in the synthesis of other gibberellin derivatives .
Properties
Molecular Formula |
C24H30O9 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl (1R,2R,5S,7R,8R,9S,10R,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H30O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h14-18,27H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18+,21?,22+,23-,24-/m1/s1 |
InChI Key |
NYZNMWNVMVARKT-GCGNJHRQSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)[C@H](C5=C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
Origin of Product |
United States |
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